molecular formula C15H14Br2ClNO2 B1452086 Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate CAS No. 1015856-21-9

Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate

Cat. No. B1452086
M. Wt: 435.54 g/mol
InChI Key: QVQDSGDBXDSPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate is a biochemical compound with the molecular formula C15H14Br2ClNO2 and a molecular weight of 435.54 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate is represented by the formula C15H14Br2ClNO2 . The compound contains carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .


Physical And Chemical Properties Analysis

Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate has a molecular weight of 435.54 . The compound’s molecular formula is C15H14Br2ClNO2 .

Scientific Research Applications

Metal-Free Synthesis Methods

Research demonstrates the utility of tert-butyl derivatives in metal-free synthesis methods. For example, a study by Xie et al. (2019) detailed a metal-free C3-alkoxycarbonylation protocol for the preparation of quinoxaline-3-carbonyl compounds, highlighting the efficiency and eco-friendliness of such approaches in synthesizing bioactive motifs common in natural products and drugs (Xie et al., 2019).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Jaso et al. (2005) synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating their in vitro activity against Mycobacterium tuberculosis. The study revealed that certain substituents on the quinoxaline nucleus significantly affect antimicrobial efficacy, providing insights into the structural requirements for potent antituberculosis agents (Jaso et al., 2005).

Novel Synthetic Routes

Hao et al. (2000) explored novel synthetic routes for the preparation of difluoromethylated quinazolic acid derivatives, demonstrating the versatility of tert-butyl derivatives in facilitating intramolecular cyclization reactions. This study provides a foundation for the synthesis of cyclic amino acids and their precursors, expanding the toolbox for organic and medicinal chemistry research (Hao et al., 2000).

Heterogeneous Synthesis Conditions

Gabrielli et al. (2016) presented a one-pot protocol for synthesizing quinoline-2-carboxylates under heterogeneous conditions, showcasing the role of tert-butyl derivatives in facilitating efficient and versatile synthesis of biologically active molecules. This approach underscores the importance of such derivatives in optimizing reaction conditions for better yield and selectivity (Gabrielli et al., 2016).

Safety And Hazards

Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Br2ClNO2/c1-15(2,3)21-14(20)10-7-12(13(16)17)19-11-5-4-8(18)6-9(10)11/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQDSGDBXDSPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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